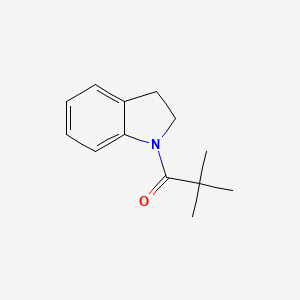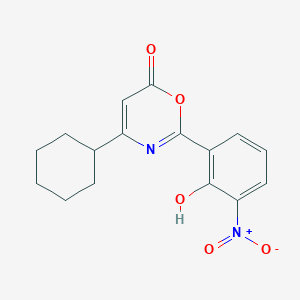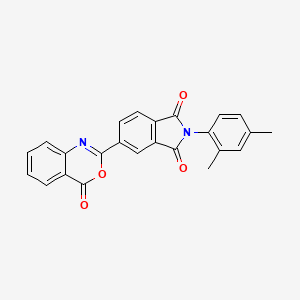
2-(2-phenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as PEP4TCM and has a molecular formula of C21H27NO3.
Mecanismo De Acción
The mechanism of action of PEP4TCM is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body that are involved in the inflammatory response. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
PEP4TCM has been shown to have a wide range of biochemical and physiological effects in various animal models. Research has shown that this compound can reduce inflammation and pain, improve cognitive function, and protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PEP4TCM is its high yield synthesis process, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions that researchers can explore with PEP4TCM. One area of interest is the development of new drugs that are based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing drugs. Another area of interest is the investigation of the potential use of PEP4TCM in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
The synthesis of 2-(2-phenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves a multistep process that includes the reaction of morpholine with 2-phenylethylamine, followed by acylation with tetrahydro-2H-pyran-4-ylcarbonyl chloride. This process results in the formation of the desired product, PEP4TCM, with a high yield.
Aplicaciones Científicas De Investigación
PEP4TCM has been extensively studied for its potential use in medicinal chemistry and drug discovery. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
oxan-4-yl-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-18(16-8-11-21-12-9-16)19-10-13-22-17(14-19)7-6-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPIAFTIFSGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)

![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2,2-diethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopropanecarboxamide](/img/structure/B6056380.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6056388.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)


![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)